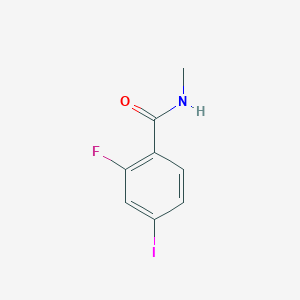

N-methyl-2-fluoro-4-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

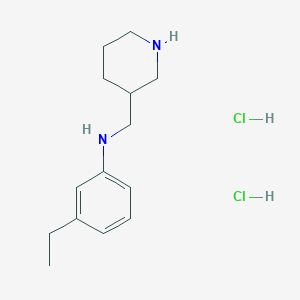

“N-methyl-2-fluoro-4-iodobenzamide” is a chemical compound with the CAS number 1351185-56-2 . It is also known by other synonyms such as ‘2-Fluoro-4-iodo-N-methylbenzamide’, ‘4-iodo-N-methyl-2-fluorobenzamide’, and 'Benzamide, 2-fluoro-4-iodo-N-methyl-' .

Molecular Structure Analysis

The molecular formula of “N-methyl-2-fluoro-4-iodobenzamide” is C8H7FINO . The InChI string representation of its structure is InChI=1S/C8H7FINO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The predicted boiling point of “N-methyl-2-fluoro-4-iodobenzamide” is 301.8±32.0 °C, and its predicted density is 1.788±0.06 g/cm3 . The predicted pKa value is 13.76±0.46 .Aplicaciones Científicas De Investigación

Magnetic Resonance Imaging

N-methyl-2-fluoro-4-iodobenzamide and its derivatives have been investigated for their unique spin-spin couplings in magnetic resonance studies. Rae et al. (1993) explored the through-space couplings between the aromatic fluorine and the nitrogen and carbon of the amide group in 2-fluorobenzamide and its N-methyl derivative. The study highlighted the role of intramolecular hydrogen bonds in enhancing fluorine couplings, which are crucial for understanding molecular interactions in complex biological systems (Rae et al., 1993).

Iron-Catalyzed Reactions

In the realm of synthetic chemistry, the iron-catalyzed, fluoroamide-directed C-H fluorination of benzylic, allylic, and unactivated C-H bonds showcases the versatility of N-methyl-2-fluoro-4-iodobenzamide derivatives. Groendyke et al. (2016) demonstrated that these compounds undergo chemoselective fluorine transfer to yield fluorides efficiently. This reaction offers broad substrate scope and functional group tolerance, highlighting the potential of N-methyl-2-fluoro-4-iodobenzamide derivatives in organic synthesis and pharmaceutical manufacturing (Groendyke et al., 2016).

PET Imaging

PET imaging is another significant application area. Dence et al. (1997) synthesized and characterized fluorinated halobenzamides, including 4-fluoro-substituted benzamides, as sigma receptor ligands for PET imaging. These compounds exhibited high sigma-1 affinities and demonstrated specific uptake in tissues containing sigma receptors, indicating their potential as PET imaging agents for diagnosing and studying neurological diseases (Dence et al., 1997).

Additionally, Tu et al. (2007) investigated fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors using PET. Their study identified compounds with moderate to high affinity for sigma2 receptors, providing valuable insights into tumor biology and potential diagnostic applications (Tu et al., 2007).

Safety and Hazards

“N-methyl-2-fluoro-4-iodobenzamide” is classified under the GHS06 hazard class . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Propiedades

IUPAC Name |

2-fluoro-4-iodo-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEJBAGSKXLRKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-fluoro-4-iodobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2756817.png)

![3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756822.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid](/img/structure/B2756827.png)

![N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756828.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/no-structure.png)

![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)